2-bromo-5-methoxy-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide
Description
2-Bromo-5-methoxy-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetic benzamide derivative featuring a brominated aromatic core, a methoxy substituent, and two distinct heterocyclic moieties: a tetrahydro-2H-pyran-4-yl group and a 2-(thiophen-2-yl)ethyl side chain.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO3S/c1-23-15-4-5-18(20)17(13-15)19(22)21(14-7-10-24-11-8-14)9-6-16-3-2-12-25-16/h2-5,12-14H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAILMSYKAFPCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N(CCC2=CC=CS2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Bromo-5-methoxy-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 396.3 g/mol. The structural components include a brominated benzamide, a methoxy group, and a tetrahydro-pyran moiety linked to a thiophene ring, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈BrNO₃S |
| Molecular Weight | 396.3 g/mol |
| CAS Number | 2034325-72-7 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Notably, it has been studied for its role as an inhibitor of the ALK5 receptor (activin-like kinase 5), which is implicated in cancer progression and tissue fibrosis.
ALK5 Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibition of ALK5 autophosphorylation. For instance, related derivatives have shown IC50 values as low as 25 nM against ALK5, suggesting potent inhibitory effects that could translate into therapeutic benefits in oncological contexts .
Biological Evaluations
Several studies have evaluated the biological activities of this compound and its analogs:
- Antitumor Activity : In vivo studies have demonstrated that specific derivatives can significantly inhibit tumor growth in xenograft models without causing noticeable toxicity. For example, a related compound was shown to reduce tumor size by approximately 50% at a dosage of 30 mg/kg .
- Cytotoxicity : The cytotoxic effects against various cancer cell lines have been assessed, revealing promising results. Compounds with similar structures exhibited IC50 values ranging from 27.6 μM to lower, indicating their potential as anticancer agents .
- Anti-inflammatory Effects : Some derivatives have also shown anti-inflammatory properties, making them candidates for treating inflammatory diseases alongside their anticancer potential .
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzamide derivatives, including the target compound. The study found that modifications to the benzamide core significantly influenced biological activity, with certain substitutions enhancing potency against cancer cell lines while maintaining selectivity .
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity:
Research has indicated that compounds containing bromine and thiophene moieties often exhibit antimicrobial properties. For instance, derivatives of related compounds have shown effectiveness against various bacterial strains and fungi, providing a pathway for the development of new antimicrobial agents .
2. Anticancer Potential:
The benzamide structure is known for its anticancer properties. Studies on similar compounds demonstrate that they can inhibit cancer cell proliferation, particularly in breast cancer cell lines . Molecular docking studies suggest that these compounds can effectively bind to cancer-related receptors, enhancing their therapeutic potential .
3. Anti-inflammatory Effects:
Compounds with thiophene rings have been associated with anti-inflammatory activities. This suggests that 2-bromo-5-methoxy-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide may also possess similar properties, potentially serving as a lead compound for the development of anti-inflammatory drugs .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions, including:
- Bromination: Introduction of the bromine atom into the aromatic system.
- Methoxylation: Addition of the methoxy group to enhance solubility and biological activity.
- Formation of Tetrahydropyran Ring: This step often employs acid-catalyzed cyclization methods.
- Thiophene Attachment: Coupling reactions are utilized to attach the thiophene moiety to the main structure.
These synthetic routes are crucial for optimizing yields and ensuring the purity of the final product.
Theoretical Studies
1. Molecular Docking:
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help in understanding how modifications to the compound's structure can enhance its efficacy against specific targets .
2. Computational Chemistry:
Density Functional Theory (DFT) calculations have been used to analyze the electronic properties and stability of this compound. Such theoretical insights are essential for guiding experimental efforts in drug design and optimization .
Case Studies
Several case studies highlight the promising applications of similar compounds:
- Antimicrobial Screening: A study evaluated a series of benzamide derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing several candidates with potent activity .
- Anticancer Activity Assessment: Research involving molecular docking simulations indicated that certain derivatives could effectively inhibit growth in breast cancer cell lines, suggesting that structural modifications can lead to enhanced anticancer properties .
- Anti-inflammatory Evaluations: Compounds with similar structures have been tested for their ability to reduce inflammation in preclinical models, showing significant promise as therapeutic agents .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Functional Group Impact on Physicochemical Properties
- Bromine Substituent : The bromine atom in the target compound likely enhances electrophilic reactivity and binding affinity to hydrophobic pockets in biological targets, similar to 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide . Bromine’s electron-withdrawing effect may also stabilize the aromatic system.
- Methoxy Group: The methoxy substituent at the 5-position improves solubility compared to non-polar analogues, as seen in 4-methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide .
- Tetrahydro-2H-Pyran-4-yl : This group contributes to conformational flexibility and solubility, as demonstrated in compound 13 , where the pyran moiety reduced crystallinity and enhanced aqueous stability.
- Thiophen-2-yl Ethyl : The thiophene ring enables π-π interactions with aromatic residues in enzymes or receptors, akin to the antimicrobial activity of 5-(5-bromothiophen-2-yl) carbohydrazide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
